

# Spectroscopic and Synthetic Profile of 1-Pentanol Dimethyl-tert-butylsilyl (DMTBS) Ether

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## Compound of Interest

Compound Name: 1-Pentanol, DMTBS

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This technical guide provides a detailed overview of the spectroscopic data for 1-pentanol dimethyl-tert-butylsilyl (DMTBS) ether, a common protected form of the primary alcohol 1-pentanol. This information is critical for scientists engaged in organic synthesis, particularly in the fields of pharmaceutical development and materials science, where the protection of hydroxyl groups is a frequent necessity. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for the synthesis and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-pentanol DMTBS ether, also known as tert-butyl(dimethyl)(pentyloxy)silane. It is important to note that while a definitive, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR dataset for this specific molecule is not readily available in public spectral databases, the provided data is based on established chemical shift principles and data from closely related structures.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.60	Triplet (t)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.52	Multiplet (m)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.33	Multiplet (m)	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.90	Triplet (t)	3H	-CH <sub>2</sub> -CH <sub>3</sub>
0.89	Singlet (s)	9H	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
0.04	Singlet (s)	6H	-Si-(CH <sub>3</sub> ) <sub>2</sub>

Predicted data is based on typical chemical shifts for TBDMS-protected primary alcohols.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Reference from SpectraBase)

A <sup>13</sup>C NMR spectrum for 1-pentanol, TBDMS derivative is available on the SpectraBase platform, which can be accessed for detailed spectral analysis.<sup>[1]</sup> The expected chemical shifts are outlined below based on general values for similar structures.

Chemical Shift (ppm)	Assignment
~63	-O-CH <sub>2</sub> -
~33	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~28	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~22	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>
~26	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
~18	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
~-5	-Si-(CH <sub>3</sub> ) <sub>2</sub>

### Table 3: Infrared (IR) Spectroscopy Data

While a specific experimental IR spectrum for 1-pentanol DMTBS ether is not available, the expected characteristic absorption bands are well-established for this class of compounds. The most notable change from the starting material, 1-pentanol, is the disappearance of the broad O-H stretching band.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkyl)
1255-1245	Strong	Si-CH <sub>3</sub> symmetric deformation
1100-1000	Strong	Si-O-C stretch
840-830	Strong	Si-C stretch

### Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 1-pentanol, TBDMS derivative is available from the NIST WebBook.<sup>[2]</sup> The fragmentation pattern is characteristic of tert-butyldimethylsilyl ethers.

m/z	Relative Intensity	Assignment
202.4	Low	[M] <sup>+</sup> (Molecular Ion)
145	High	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butyl group)
117	Moderate	[M - C <sub>5</sub> H <sub>11</sub> O] <sup>+</sup>
75	High	[(CH <sub>3</sub> ) <sub>2</sub> SiOH] <sup>+</sup>
57	Moderate	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

The following section details the synthetic procedure for the preparation of 1-pentanol DMTBS ether and the general methods for acquiring the spectroscopic data.

## Synthesis of 1-Pentanol DMTBS Ether

This procedure is a standard method for the protection of primary alcohols using tert-butyldimethylsilyl chloride.

### Materials:

- 1-Pentanol
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

### Procedure:

- To a solution of 1-pentanol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TBDMSCI (1.2 equivalents) in the same solvent dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or diethyl ether.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-pentanol DMTBS ether.

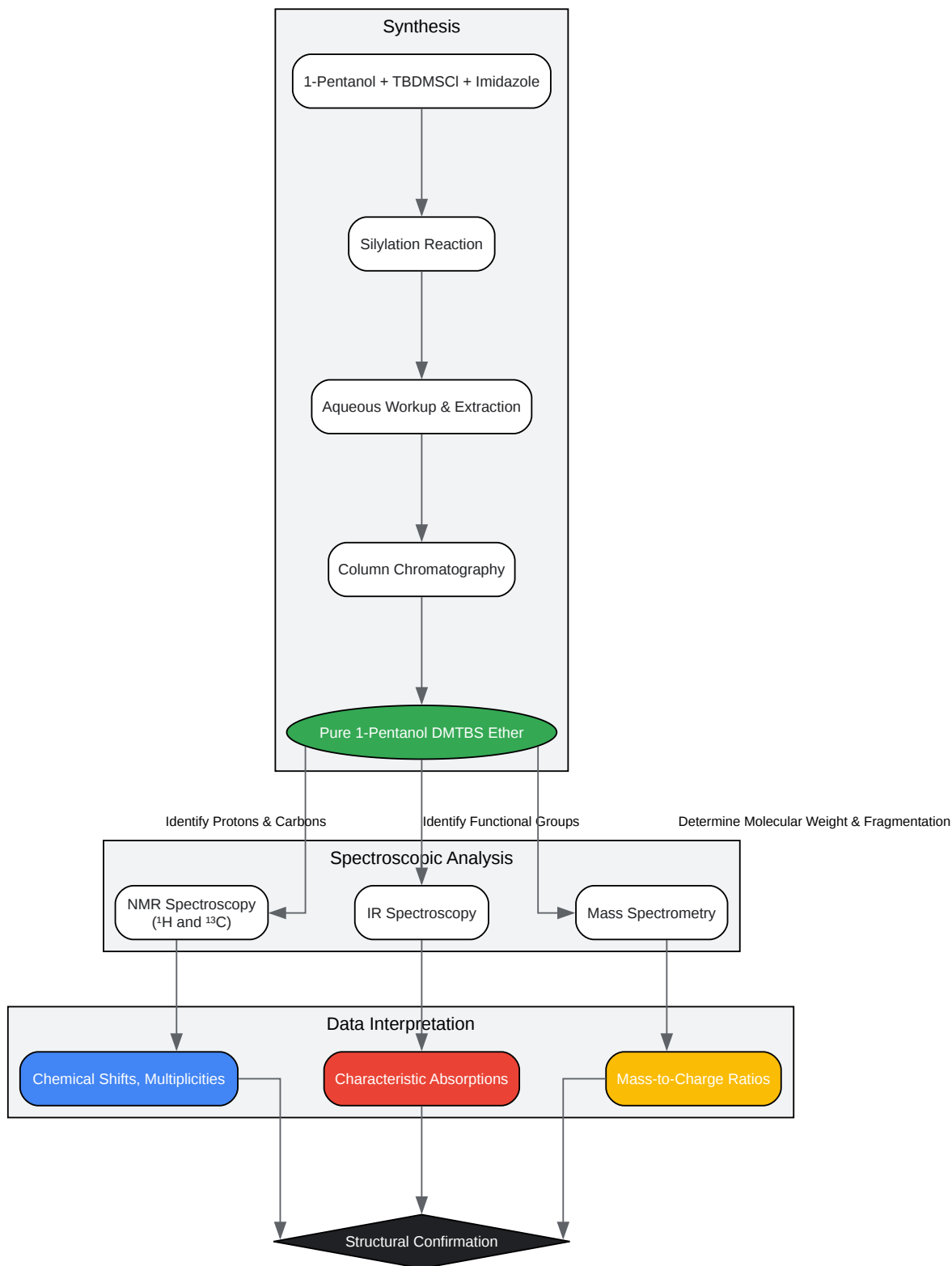
## Spectroscopic Characterization

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (NaCl or KBr).
- Mass Spectrometry: The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 1-pentanol DMTBS ether.

## Workflow for Synthesis and Characterization of 1-Pentanol DMTBS Ether

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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for 1-pentanol DMTBS ether.

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## References

- 1. Virginia Open Data Portal [data.virginia.gov]
- 2. 1-Pentanol, TBDMS derivative [webbook.nist.gov]
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